
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is a peptide compound composed of five amino acids: cysteine, alanine, serine, proline, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. For example, the thiol groups in cysteine residues can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-cysteine: A dipeptide composed of alanine and cysteine.
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl: A similar peptide lacking one cysteine residue.
Uniqueness
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is unique due to the presence of two cysteine residues, which allows for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity.
Eigenschaften
CAS-Nummer |
375818-56-7 |
|---|---|
Molekularformel |
C17H29N5O7S2 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N5O7S2/c1-8(19-14(25)9(18)6-30)13(24)20-10(5-23)16(27)22-4-2-3-12(22)15(26)21-11(7-31)17(28)29/h8-12,23,30-31H,2-7,18H2,1H3,(H,19,25)(H,20,24)(H,21,26)(H,28,29)/t8-,9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
FVENNCCZDWQFBH-HTFCKZLJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


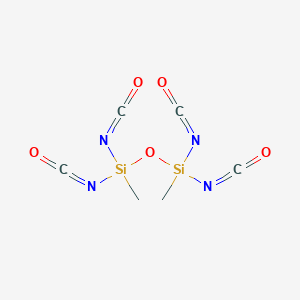
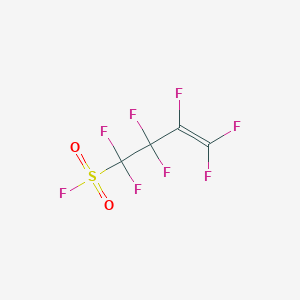

![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
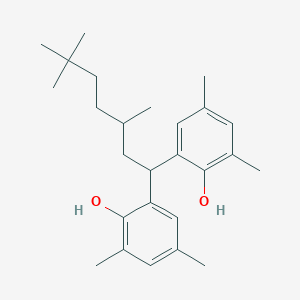
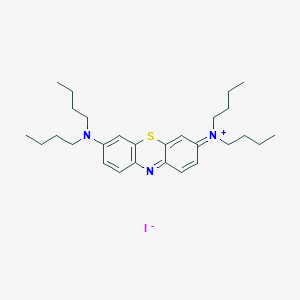
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)

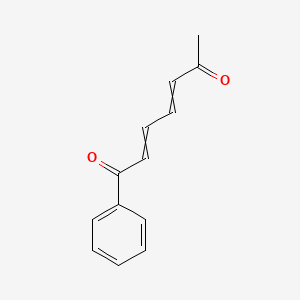
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
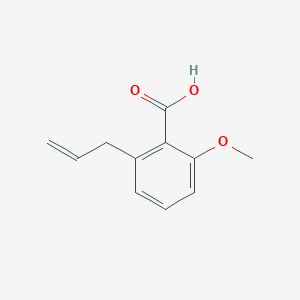
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
